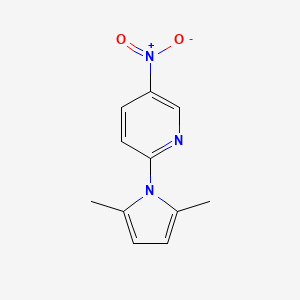
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine
Übersicht
Beschreibung
“2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves the Paal-Knorr pyrrole condensation, which is an operationally simple, practical, and economical method . This process involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can provide N-substituted pyrroles .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Crystal Structure
Research by Zhuang Hong (2000) focused on the synthesis and crystal structure of similar compounds, including 2,5-dimethyl-3,4-diacetyl-1-(3-Nitrophenyl)pyrrol. This study provides insights into the chemical structure and crystallography of pyrrol derivatives, which can be relevant for understanding the structural properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine.
2. Nonlinear Optical Materials
A study by Okazaki et al. (1994) explored 2-Azolyl-5-nitropyridines for their potential in nonlinear optical materials. This research is crucial for understanding the applications of this compound in the field of optics, particularly in devices that manipulate light.
3. Antiprotozoal Activity
The work of Fetisov et al. (2021) on the synthesis and antiprotozoal activity of pyridine thioaryl ethers, including nitropyridine derivatives, might offer insights into the potential biological activities of this compound.
4. Antioxidant Activity
Research conducted by Zaki et al. (2017) on the synthesis, reactions, and antioxidant activity of pyrrolyl selenolopyridine compounds provides an understanding of the antioxidant properties that could be associated with pyrrol-nitropyridine compounds like this compound.
5. Antitumor Activity
The study by Temple et al. (1992) investigated the antitumor activity of certain 5-nitropyridine derivatives, which could suggest potential applications of this compound in cancer research.
6. Neuronal Nitric Oxide Synthase Inhibitors
A key study by Xue et al. (2009) on the synthesis of a pyrrolidine core for neuronal nitric oxide synthase inhibitors highlights the potential of pyrrolidine derivatives in neurochemical research, which can be relevant for this compound.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-3-4-9(2)13(8)11-6-5-10(7-12-11)14(15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXWMUAWHNNUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)
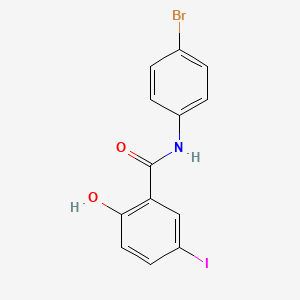
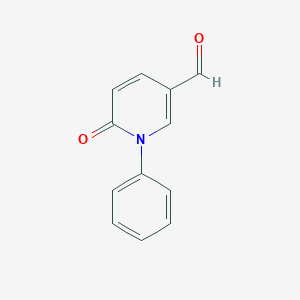
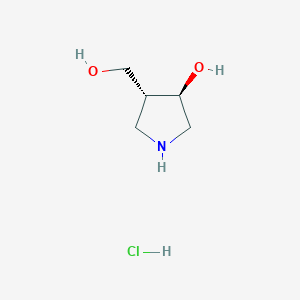
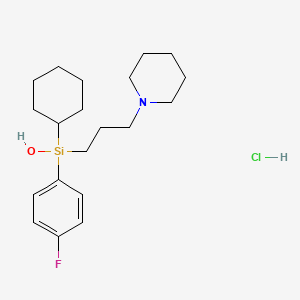
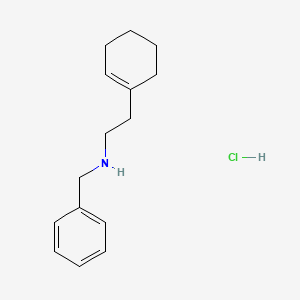
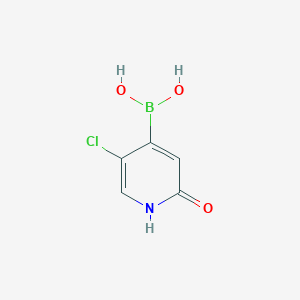
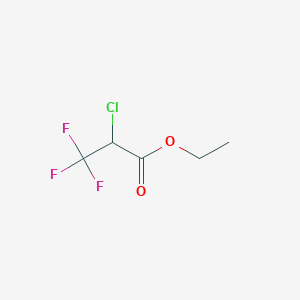
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)


